(5-(Difluoromethyl)-2-thienyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(difluoromethyl)thiophen-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2OS/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6,9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLKWMMSQRXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Difluoromethyl 2 Thienyl Methanol and Analogues
Strategies for Introducing the Difluoromethyl Moiety onto Thiophene (B33073) Derivatives
The synthesis of difluoromethylated thiophenes can be broadly categorized into three main approaches: deoxyfluorination of carbonyl precursors, radical difluoromethylation, and nucleophilic difluoromethylation. Each of these strategies offers distinct advantages and is suited for different substrate scopes and functional group tolerances.
Deoxyfluorination Approaches on Carbonyl Precursors of Difluoromethylated Thiophenes
A common and direct method for installing a difluoromethyl group is the deoxyfluorination of an aldehyde. This transformation converts the C=O double bond of a formyl group into a CF2 group. Thiophene-2-carboxaldehydes are readily available starting materials, making this a frequently employed strategy.
Key reagents for this transformation include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). enamine.netsigmaaldrich.comsigmaaldrich.comcommonorganicchemistry.com Deoxo-Fluor is often favored due to its greater thermal stability compared to DAST. enamine.netsigmaaldrich.com The reaction proceeds by converting the aldehyde into a geminal difluoride. enamine.netsigmaaldrich.com
For instance, the deoxyfluorination of substituted thiophene-2-carboxaldehydes provides a direct route to 2-(difluoromethyl)thiophene (B3044004) derivatives. A notable example is the successful conversion of 4-bromothiophene-2-carboxaldehyde to its corresponding difluoromethylated product. cas.cn While effective, these reagents can be hazardous, prompting the development of milder alternatives such as a Ph2S/Selectfluor system. cas.cn
Table 1: Deoxyfluorination Reagents for Aldehyde Conversion
| Reagent | Chemical Name | Key Characteristics |
|---|---|---|
| DAST | Diethylaminosulfur trifluoride | Widely used but thermally less stable. sigmaaldrich.comnih.govnih.govresearchgate.netscispace.com |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable alternative to DAST. enamine.netsigmaaldrich.comcommonorganicchemistry.comsigmaaldrich.com |
| Ph2S/Selectfluor | Diphenyl sulfide (B99878) / 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Milder and safer alternative system. cas.cn |
Radical Difluoromethylation Protocols
Radical difluoromethylation has emerged as a powerful tool for C-H functionalization, offering mild reaction conditions and broad substrate compatibility. researchgate.netresearchgate.net These methods involve the generation of a difluoromethyl radical (•CF2H), which then reacts with the thiophene ring. researchgate.netrsc.org
A variety of precursors have been developed to generate the •CF2H radical under different initiation conditions, such as photoredox catalysis. researchgate.netrsc.org Common precursors include zinc difluoromethanesulfinate (Zn(SO2CF2H)2), difluoroacetic acid, and difluoromethylsulfonyl chloride. rsc.org The choice of precursor and initiation method allows for tuning the reaction conditions to suit specific substrates. rsc.org The difluoromethyl radical is a planar, electrophilic species that can be generated via single electron transfer (SET) from these precursors. rsc.org
Table 2: Common Precursors for Difluoromethyl Radical Generation
| Precursor | Initiation Method | Reference |
|---|---|---|
| Zn(SO2CF2H)2 | Photoredox Catalysis, Chemical Oxidation | rsc.org |
| CF2HCO2H | Visible Light, Hypervalent Iodine | nih.gov |
| CF2HSO2Cl | Atom Transfer Radical Addition (ATRA) | rsc.org |
| [Ph3PCF2H]+Br- | Photocatalysis | nih.gov |
Once generated, the difluoromethyl radical can add to the electron-rich thiophene ring. This intermolecular addition is a key step in the direct C-H difluoromethylation of thiophenes. While direct difluoromethylation of unsubstituted thiophene can be challenging, protocols have been developed that are effective. For example, a visible-light-mediated protocol for difluoromethylthiolation using PhSO2SCF2H as a radical source was found to be viable for thiophene, a substrate that is often unreactive in other similar transformations. nih.gov Analogous radical additions of related fluorinated groups, such as the trifluoromethoxy radical (•OCF3), onto simple thiophenes have also been reported, demonstrating the feasibility of such intermolecular radical processes. nih.gov
A more advanced strategy involves a radical cascade reaction where an initially formed difluoromethyl radical adds to a tethered unsaturated system, followed by an intramolecular cyclization. researchgate.netresearchgate.net This approach allows for the construction of complex, fused heterocyclic systems containing a difluoromethyl group in a single step. nih.govucl.ac.uk While numerous examples exist for the synthesis of various nitrogen-containing heterocycles like polycyclic imidazoles and dihydroisoquinolones through this method, specific examples involving an intramolecular cyclization onto a thiophene ring are less common in the reviewed literature. researchgate.netnih.govnih.govucl.ac.uk However, the general principle of a CF2H radical-triggered addition/cyclization cascade is well-established and represents a promising avenue for the synthesis of novel difluoromethylated thiophene analogues. researchgate.netresearchgate.net
Nucleophilic Difluoromethylation Techniques
Nucleophilic difluoromethylation involves the reaction of a thiophene-based electrophile or a metalated thiophene with a nucleophilic "CF2H-" equivalent. This approach is particularly useful for the synthesis of (5-(difluoromethyl)-2-thienyl)methanol precursors.
One powerful strategy involves the use of reagents like (phenylsulfonyl)difluoromethylzinc or cadmium, which react with aldehydes to form difluoromethylated carbinols. cas.cn A significant example is the nucleophilic addition of such a reagent to 4-bromothiophene-2-carboxaldehyde, which successfully yielded the corresponding α-(difluoromethyl)methanol derivative. cas.cn This product is a direct precursor to compounds like (5-bromo-2-(difluoromethyl)thien-2-yl)methanol.
Another important nucleophilic difluoromethylating agent is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). ucl.ac.uk This reagent can be activated by a fluoride (B91410) source to generate a nucleophilic difluoromethyl species. ucl.ac.uk While often used for the difluoromethylation of disulfides, its application can be extended to other electrophiles. ucl.ac.uk The reactivity of TMSCF2H can be tuned by the choice of activator and reaction conditions. ucl.ac.uk For instance, the reaction of 2-substituted benzothiazoles with TMSCF2H can lead to either S-difluoromethylation or C-difluoromethylation, highlighting the versatility of this reagent.
Table 3: Key Nucleophilic Difluoromethylation Reagents
| Reagent/System | Description | Application Example | Reference |
|---|---|---|---|
| "X-Cd/Zn-CF2SO2Ph" | (Phenylsulfonyl)difluoromethylzinc/cadmium reagents | Addition to 4-bromothiophene-2-carboxaldehyde. cas.cncas.cn | cas.cncas.cn |
| TMSCF2H | (Difluoromethyl)trimethylsilane | Activated by a fluoride source to deliver a nucleophilic CF2H group. ucl.ac.uk | ucl.ac.uk |
| PhSO2CF2H | Difluoromethyl phenyl sulfone | Used with a strong base to generate the PhSO2CF2- anion for addition to electrophiles. cas.cn | cas.cn |
Functionalization of Thiophene Ring Systems for this compound Construction
Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of functionalized aromatic and heteroaromatic compounds, as it avoids the need for pre-functionalized starting materials. In recent years, significant progress has been made in the direct C-H difluoromethylation of heterocycles.
One promising approach involves visible-light-mediated organic photoredox catalysis. nih.gov In this method, a difluoromethyl radical (•CF2H) is generated from an inexpensive and readily available precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na), using an organic photocatalyst and a green oxidant like molecular oxygen. nih.gov The generated •CF2H radical can then be directly coupled to a heterocycle. This methodology has been successfully applied to a range of heterocycles, including thiophene, to afford the corresponding difluoromethylated products in moderate to good yields. nih.gov
Table 4: Direct C-H Difluoromethylation of Heterocycles via Organic Photoredox Catalysis This table is interactive. You can sort and filter the data.
| Heterocycle Substrate | Product | Yield (%) |
|---|---|---|
| Lepidine | 2-(Difluoromethyl)quinoline | 75 |
| Quinaldine | 4-(Difluoromethyl)quinoline | 72 |
| Caffeine | 8-(Difluoromethyl)caffeine | 81 |
| Thiophene | 2-(Difluoromethyl)thiophene | 45 |
| 4-Phenylpyridine | 2-(Difluoromethyl)-4-phenylpyridine | 68 |
This direct C-H difluoromethylation strategy offers a streamlined approach to introducing the difluoromethyl group onto a thiophene ring, which could then be further functionalized at the 2-position to yield the target alcohol.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile methods for the derivatization of thiophene rings.
Palladium-catalyzed cross-coupling reactions have been developed for the difluoromethylation of aryl and heteroaryl halides. bohrium.comorganic-chemistry.org For instance, aryl chlorides and bromides can be coupled with TMSCF2H using a palladium catalyst with a suitable phosphine (B1218219) ligand to afford difluoromethylated arenes in good yields. bohrium.com While a specific example with a 5-halo-2-(hydroxymethyl)thiophene is not explicitly detailed, the methodology is broadly applicable to a range of aryl halides.
Furthermore, palladium-catalyzed difluoromethylthiolation of heteroaryl halides provides another route to introduce a difluoromethyl-containing moiety. derpharmachemica.com In this reaction, heteroaryl bromides and iodides, including a thiophene derivative, have been successfully coupled with a difluoromethylthiolating agent. derpharmachemica.comumich.edu
Table 5: Palladium-Catalyzed Difluoromethylation and Difluoromethylthiolation of (Hetero)aryl Halides This table is interactive. You can sort and filter the data.
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | TMSCF2H | 1-(Difluoromethyl)-4-methylbenzene | 78 |
| 1-Bromo-4-methoxybenzene | TMSCF2H | 1-(Difluoromethyl)-4-methoxybenzene | 85 |
| 2-Bromopyridine | (SIPr)Ag(SCF2H) | 2-(Difluoromethylthio)pyridine | 85 |
| 3-Bromothiophene | (SIPr)Ag(SCF2H) | 3-(Difluoromethylthio)thiophene | 65 |
| 4-Iodoanisole | (SIPr)Ag(SCF2H) | 4-(Difluoromethylthio)anisole | 92 |
These cross-coupling strategies provide robust methods for the introduction of a difluoromethyl or a related group onto a pre-functionalized thiophene ring, which is a key step in the synthesis of the target molecule.
Constructing the thiophene ring with the desired substituent pattern already in place is an alternative and often efficient synthetic strategy. Several classical and modern cyclization reactions can be adapted for the synthesis of difluoromethylated thiophenes.
The Gewald aminothiophene synthesis is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.org By using a starting material that already contains a difluoromethyl group, it is conceivable to construct a difluoromethylated thiophene ring. For example, a β-keto ester bearing a difluoromethyl group could potentially be used as a precursor in a Gewald-type reaction.
The Fiesselmann thiophene synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters to produce 3-hydroxy-2-thiophenecarboxylates. wikipedia.org This method allows for the regiocontrolled assembly of trisubstituted thiophenes. The use of an α,β-acetylenic ester containing a difluoromethyl group could lead to the formation of a thiophene ring with the desired substitution pattern. This approach has been utilized to synthesize thiophene trifluoroborate salts from ynone trifluoroborate salts, demonstrating the potential for incorporating functional groups during the cyclization process. core.ac.uk
More modern approaches include the cyclization of functionalized alkynes. For instance, PdI2-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a route to substituted thiophenes. nih.gov If a difluoromethyl group is present in the alkyne precursor, this could be a direct method for synthesizing the target scaffold.
While specific examples leading directly to this compound via these cyclization methods are not abundant in the literature, the principles of these reactions provide a conceptual framework for the design of synthetic routes starting from acyclic, difluoromethylated precursors.
Reductive and Oxidative Transformations in the Synthesis of this compound Precursors
The synthesis of this compound and its precursors relies heavily on controlled reductive and oxidative transformations. These reactions are crucial for manipulating functional groups on the thiophene ring to install the required hydroxymethyl and difluoromethyl moieties.
A primary reductive pathway to this compound involves the reduction of its corresponding aldehyde, 5-(difluoromethyl)thiophene-2-carbaldehyde. This transformation is a standard and highly efficient method for producing the target primary alcohol. Common hydride reagents are employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) being a preferred method due to its mildness and high chemoselectivity for aldehydes and ketones. masterorganicchemistry.commdma.chorganic-chemistry.org An analogous procedure, the reduction of 5-(phenylmethyl)thiophene-2-carboxaldehyde, demonstrates the typical conditions for this type of reaction. prepchem.com In this process, sodium borohydride is added to a solution of the aldehyde in ethanol, followed by heating to ensure the reaction goes to completion. prepchem.com
| Precursor | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 5-(Phenylmethyl)thiophene-2-carboxaldehyde | Sodium borohydride (NaBH₄) | Ethanol | Reflux for 0.75 hours | 5-(Phenylmethyl)thiophene-2-methanol | prepchem.com |
| Various Aldehydes & Ketones | NaBH₄ / (NH₄)₂SO₄ | THF-H₂O | Room Temperature | Corresponding Alcohols | orientjchem.org |
Oxidative transformations are key to forming aldehyde or carboxylic acid precursors. For instance, a plausible route involves the oxidation of a 2-methyl group on a thiophene ring already bearing the 5-(difluoromethyl) substituent. While the thiophene ring itself is relatively stable to oxidation, side-chains can be selectively oxidized. mdpi.com Another advanced oxidative approach is the direct palladium-catalyzed carbonylation of a C-H bond at the 2-position of 5-(difluoromethyl)thiophene. mdpi.comresearchgate.net This method introduces a carboxylic acid group, which can then be reduced to the target hydroxymethyl group. This catalytic C-H activation/carboxylation strategy offers an atom-economical route to the key acid precursor. mdpi.com
Catalytic Approaches in the Synthesis of this compound
Catalytic methods provide powerful and efficient tools for the synthesis of this compound and its analogues, particularly for the crucial steps of introducing the difluoromethyl group and constructing the thiophene core.
Direct C-H Difluoromethylation: A highly convergent strategy involves the direct catalytic difluoromethylation of a pre-functionalized thiophene ring. Palladium-catalyzed C-H functionalization has emerged as a robust method for this purpose. labxing.com For example, electron-rich heteroarenes, including thiophenes, can undergo C-H ethoxycarbonyldifluoromethylation using reagents like BrCF₂CO₂Et in the presence of a palladium catalyst and a specialized ligand such as Xantphos. labxing.com This reaction typically proceeds at the C2-position, adjacent to the sulfur atom, with high selectivity. labxing.com Subsequent reduction of the ester group would yield the target methanol. Photocatalysis offers a milder, alternative approach, using visible light to generate difluoromethyl radicals from various precursors, which can then functionalize the thiophene ring. mdpi.comresearchgate.netnih.govrsc.org
| Substrate | Reagent | Catalyst | Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-Methylindole (model) | BrCF₂CO₂Et | Pd(PPh₃)₄ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ | Dioxane | 110 °C, 1 h | Moderate to Good | labxing.com |
| Thiophenes | BrCF₂CO₂Et | Pd(PPh₃)₄ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ | Dioxane | 110 °C, 1 h | Moderate to Good | labxing.com |
Catalytic Cross-Coupling Reactions: For the synthesis of analogues, particularly aryl-substituted derivatives, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura reaction is widely employed to form C-C bonds between a halogenated thiophene precursor and an arylboronic acid or ester. nih.govnih.govd-nb.info For instance, 2-bromo-5-(bromomethyl)thiophene (B1590285) can be selectively coupled with various aryl boronic acids at the 5-position, leaving the bromomethyl group intact for further modification. nih.gov This strategy allows for the rapid generation of a library of 5-aryl-2-functionalized thiophenes. The reaction is typically catalyzed by a Pd(0) species, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄. nih.gov This methodology highlights the regioselective functionalization of halogenated heterocyles to build complex molecular architectures. nih.govnih.gov
| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C, 12 h | 25-76% | nih.gov |
| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol (B44631) esters/acids | Pd(dppf)Cl₂ | K₂CO₃ | DMF | Reflux | Moderate to Excellent | nih.gov |
These catalytic approaches, characterized by their efficiency, selectivity, and functional group tolerance, are central to modern synthetic strategies for accessing this compound and its structurally diverse analogues.
Chemical Transformations and Reactivity Profiles of 5 Difluoromethyl 2 Thienyl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in (5-(Difluoromethyl)-2-thienyl)methanol is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.
Oxidation Reactions to Aldehydes or Carboxylic Acids
The primary alcohol can be selectively oxidized to either the corresponding aldehyde, 5-(difluoromethyl)thiophene-2-carbaldehyde, or further to the carboxylic acid, 5-(difluoromethyl)thiophene-2-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are effective for the conversion of primary alcohols to aldehydes while preventing over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous solvent like dichloromethane. Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, offering a high degree of selectivity for the aldehyde.
For the synthesis of the carboxylic acid, stronger oxidizing agents are required. While specific examples for the direct oxidation of this compound to the carboxylic acid are not extensively detailed in readily available literature, general methods for oxidizing primary alcohols to carboxylic acids, such as using potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), are well-established synthetic protocols.
| Product | Reagents and Conditions | Notes |
| 5-(Difluoromethyl)thiophene-2-carbaldehyde | Pyridinium chlorochromate (PCC), dichloromethane | Mild oxidation, stops at the aldehyde stage. |
| 5-(Difluoromethyl)thiophene-2-carbaldehyde | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine, -78 °C | Swern oxidation, known for its mildness and high yield. |
| 5-(Difluoromethyl)thiophene-2-carboxylic acid | Strong oxidizing agents (e.g., KMnO4, Jones reagent) | General method for conversion of primary alcohols to carboxylic acids. |
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification with various carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. These reactions are often catalyzed by an acid or a base. For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) yields the ester.
Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether.
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Carboxylic acid, acid catalyst (e.g., H2SO4) | (5-(Difluoromethyl)-2-thienyl)methyl ester |
| Esterification | Acyl chloride, base (e.g., pyridine) | (5-(Difluoromethyl)-2-thienyl)methyl ester |
| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH3I) | (5-(Difluoromethyl)-2-thienyl)methyl ether |
Substitution Reactions at the Benzylic Position
The carbon atom bearing the hydroxyl group is at a "benzylic-like" position relative to the thiophene (B33073) ring, making it susceptible to substitution reactions. A common transformation is the conversion of the alcohol to a halide, such as a bromide, which serves as a good leaving group for subsequent nucleophilic substitution reactions. Reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used for this purpose.
A notable application of this reactivity is in the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. In this multi-step synthesis, the precursor 2-methylthiophene (B1210033) is first brominated at the benzylic position using N-bromosuccinimide (NBS). While this example starts from the methyl derivative, a similar transformation of this compound to its corresponding bromide would create a valuable intermediate for coupling reactions.
Reactivity of the Thiophene Ring System in this compound
The thiophene ring in this compound is an aromatic system that can participate in various substitution and coupling reactions. The difluoromethyl group at the 5-position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions
Thiophene is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the 2- and 5-positions. In this compound, the 5-position is already substituted. The directing effects of the hydroxymethyl and difluoromethyl groups will influence the position of further substitution. The hydroxymethyl group is generally considered to be an ortho-, para-director, which in the thiophene ring corresponds to the 3-position. The difluoromethyl group is electron-withdrawing and would be expected to be a meta-director, which would also favor substitution at the 3- or 4-positions. Therefore, electrophilic substitution is likely to occur at the 3- or 4-positions of the thiophene ring.
Common electrophilic aromatic substitution reactions include halogenation (e.g., with Br2 or NBS), nitration (e.g., with HNO3/H2SO4), and Friedel-Crafts acylation or alkylation.
Metal-Catalyzed Coupling Reactions of Thiophene
The thiophene ring can be functionalized through various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the thiophene ring typically needs to be pre-functionalized with a halide (e.g., Br, I) or a triflate group.
Suzuki Coupling: This reaction involves the coupling of a thienyl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, a bromo-derivative of this compound could be coupled with various aryl or vinyl boronic acids. A relevant study demonstrated the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with a range of aryl boronic acids using a Pd(PPh3)4 catalyst and K3PO4 as the base in a 1,4-dioxane/water solvent system, achieving moderate to excellent yields. nih.gov
| Aryl Boronic Acid | Product | Yield (%) |
| 3-Chloro-4-fluorophenyl boronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good |
| 4-Methoxyphenyl boronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |
| Phenyl boronic acid | 2-(Bromomethyl)-5-phenylthiophene | Moderate |
Heck Coupling: The Heck reaction couples a thienyl halide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups onto the thiophene ring.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a thienyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a valuable method for synthesizing thienyl-alkyne derivatives.
Transformations Involving the Difluoromethyl Group
The chemical behavior of the difluoromethyl group attached to a thiophene ring is influenced by the electron-rich nature of the heterocycle. This section details the known transformations that directly involve the C-F bonds or the C-H bond of the difluoromethyl group in this compound and related thiophene derivatives.
Defluorinative Functionalization Reactions
Defluorinative functionalization represents a powerful strategy for converting the robust C-F bond into other valuable chemical bonds. This approach allows for the transformation of the difluoromethyl group into monofluoromethyl or completely defluorinated methyl derivatives, which can then be further functionalized. While specific studies on this compound are limited, research on analogous trifluoromethylarenes provides insight into potential reaction pathways.
One prominent method involves the use of a Lewis acid/sulfur source/defluorination and demethylation agent, such as a BF3SMe2 complex. This reagent has been successfully employed in the defluorinative thio-functionalization of trifluoromethylarenes to synthesize methyl-dithioesters. diva-portal.org The proposed mechanism for trifluoromethyl groups suggests an initial Lewis acid-mediated defluorination, followed by nucleophilic attack of a sulfur species. diva-portal.org A similar transformation could be envisioned for a difluoromethyl group, potentially leading to a monofluorinated thioether.
The following table summarizes representative defluorinative functionalization reactions on trifluoromethylarenes, which could be adapted for difluoromethylthiophenes.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-Trifluoromethylanisole | BF3SMe2 | 4-Methoxy-dithiobenzoic acid methyl ester | 92 | researchgate.net |
| 1-Trifluoromethyl-4-nitrobenzene | BF3SMe2 | 4-Nitro-dithiobenzoic acid methyl ester | 63 | researchgate.net |
| 3-Trifluoromethyl-acetophenone | BF3SMe2 | 3-Acetyl-dithiobenzoic acid methyl ester | 85 | researchgate.net |
This data is based on reactions with trifluoromethylarenes and serves as a model for potential reactions with difluoromethylthiophenes.
Further Functionalization of the Difluoromethyl Moiety
Beyond the complete removal of fluorine atoms, the difluoromethyl group itself can be a handle for introducing further functionality. This can involve the activation of the C-H bond within the -CHF2 group. While direct experimental data on this compound is not available in the reviewed literature, studies on other difluoromethylated heterocycles have demonstrated the feasibility of such transformations.
For instance, the synthesis of ring-fluorinated thiophene derivatives has been achieved through the single C-F bond activation of CF3-cyclopropanes, followed by sulfanylation and cyclization. acs.org This indicates that under specific conditions, one C-F bond can be selectively activated while leaving others intact.
Another approach involves the generation of a difluoromethyl radical, which can then participate in various coupling reactions. Photoredox catalysis has emerged as a powerful tool for generating such radicals from suitable precursors under mild conditions. nih.govresearchgate.netrsc.orgrsc.org These radicals can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.
Radical Reactions Involving the Difluoromethyl Group
The generation of a difluoromethyl radical from the -CHF2 group opens up a plethora of synthetic possibilities. These highly reactive intermediates can participate in addition reactions, cyclizations, and other radical-mediated transformations. Photoredox catalysis is a common strategy to initiate these reactions, often using a suitable photocatalyst and a radical precursor.
While specific radical reactions starting from this compound have not been detailed in the available literature, the general reactivity of difluoromethylated heterocycles in radical processes is well-documented. For example, the direct C-H difluoromethylation of various heterocycles using a difluoromethyl source and a photocatalyst has been successfully demonstrated. nih.govresearchgate.netrsc.org This suggests that the C-H bond of the difluoromethyl group in the title compound could also be a target for radical abstraction, leading to a thienyl-difluoromethyl radical that could then engage in further reactions.
Furthermore, the cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) has been shown to generate the (phenylthio)difluoromethyl radical, which readily adds to olefins. beilstein-journals.org This highlights another potential avenue for generating and utilizing difluoromethyl radicals in synthetic transformations. The radical difluoromethylthiolation of aromatics, including thiophene, has also been achieved using visible light, showcasing the utility of radical pathways for functionalizing this heterocycle. nih.gov
The table below outlines general conditions for radical difluoromethylation of heterocycles.
| Heterocycle | Difluoromethyl Source | Catalyst/Conditions | Product | Reference |
| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal, Green LEDs | 3-(Difluoromethyl)quinoxalin-2(1H)-one | researchgate.net |
| Enamide | [Bis(difluoroacetoxy)iodo]benzene | fac-Ir(ppy)3, Blue Light | (E)-β-Difluoromethylated enamide | rsc.org |
| N-Methylindole | PhSO2SCF2H | UV irradiation | 3-(Difluoromethylthio)-N-methylindole | nih.gov |
This data represents general methodologies for the radical difluoromethylation of heterocycles and related compounds.
Synthetic Utility and Strategic Applications in Organic Synthesis
(5-(Difluoromethyl)-2-thienyl)methanol as a Versatile Building Block
This compound serves as a highly adaptable starting material in multi-step syntheses. The primary alcohol functionality is a key handle for a variety of chemical transformations, allowing for its conversion into a wide range of other functional groups. For instance, the hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a host of subsequent reactions such as Wittig olefinations, reductive aminations, and amide bond formations.
Furthermore, the hydroxyl group can be transformed into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, including amines, azides, cyanides, and thiols, at the methylene (B1212753) position. The thiophene (B33073) ring itself can also participate in various coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon bonds and the construction of more elaborate molecular frameworks.
One notable application of a derivative of this building block is in the synthesis of complex heterocyclic systems. For example, the related aldehyde, 5-(difluoromethyl)thiophene-2-carbaldehyde, can be utilized as a key intermediate in the synthesis of highly substituted pyridine (B92270) derivatives.
Table 1: Key Transformations of this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | PCC, CH2Cl2 | 5-(Difluoromethyl)thiophene-2-carbaldehyde |
| This compound | Jones Reagent | 5-(Difluoromethyl)thiophene-2-carboxylic acid |
| This compound | TsCl, Pyridine | (5-(Difluoromethyl)-2-thienyl)methyl tosylate |
| This compound | SOCl2 | 2-(Chloromethyl)-5-(difluoromethyl)thiophene |
Incorporation into Complex Molecular Architectures
The strategic application of this compound is evident in its incorporation into larger, more complex molecular architectures, particularly those with potential biological activity. The difluoromethyl-thiophene moiety can be found in a variety of investigational compounds in the pharmaceutical and agrochemical sectors.
A key synthetic strategy involves the coupling of the (5-(difluoromethyl)-2-thienyl)methyl unit with other heterocyclic or aromatic systems. This can be achieved through the reactions mentioned previously, such as nucleophilic substitution or cross-coupling reactions. For instance, the tosylate derivative of this compound can be reacted with a phenolic compound to form an ether linkage, thereby connecting the fluorinated thiophene to another aromatic core.
A documented example showcases the use of a derivative, methyl 2-(difluoromethyl)-5-formyl-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate, which is reacted with the Grignard reagent derived from 2-bromothiophene. While not a direct use of the title compound, this reaction highlights the synthetic accessibility of related structures and the utility of the hydroxymethyl functionality (or its precursor) in forming new carbon-carbon bonds. This leads to the formation of a more complex molecule, methyl 2-(difluoromethyl)-5-(hydroxy-2-thienylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate, demonstrating the integration of the thienyl-methanol unit into a highly functionalized pyridine ring system.
Development of Fluorinated Scaffolds through this compound Derivatization
The derivatization of this compound provides a powerful avenue for the creation of novel fluorinated scaffolds. These scaffolds can serve as templates for the development of libraries of compounds for high-throughput screening in drug discovery and materials science.
By systematically modifying the hydroxymethyl group and exploring the reactivity of the thiophene ring, a diverse range of structures can be accessed. For example, the aldehyde derived from the oxidation of this compound can undergo condensation reactions with various nucleophiles to form imines, enamines, and other functionalized intermediates. These intermediates can then be subjected to cyclization reactions to construct new heterocyclic rings fused to or substituted on the thiophene core.
The development of such fluorinated scaffolds is of particular importance due to the unique properties conferred by the difluoromethyl group. These scaffolds can exhibit altered electronic properties, improved metabolic stability, and enhanced membrane permeability compared to their non-fluorinated counterparts. This makes them attractive candidates for the design of new agrochemicals, pharmaceuticals, and functional organic materials.
Table 2: Examples of Derivatization Reactions for Scaffold Development
| Reactant 1 | Reactant 2 | Reaction Type | Resulting Scaffold |
| 5-(Difluoromethyl)thiophene-2-carbaldehyde | Hydrazine | Condensation/Cyclization | Difluoromethyl-thienyl-pyridazine |
| 5-(Difluoromethyl)thiophene-2-carbaldehyde | Ethyl acetoacetate, NH3 | Hantzsch Dihydropyridine Synthesis | Difluoromethyl-thienyl-dihydropyridine |
| 2-(Bromomethyl)-5-(difluoromethyl)thiophene | 2-Aminopyridine | Nucleophilic Substitution | N-((5-(Difluoromethyl)-2-thienyl)methyl)pyridin-2-amine |
Mechanistic Investigations and Theoretical Insights
Elucidation of Reaction Mechanisms in Synthesis and Transformations
The synthesis and subsequent chemical transformations of (5-(Difluoromethyl)-2-thienyl)methanol are governed by fundamental reaction mechanisms that dictate the formation of products. Understanding these pathways, which can involve radical intermediates, nucleophilic attacks, and complex transition states, is crucial for optimizing reaction conditions and predicting outcomes. Theoretical calculations and mechanistic studies on analogous compounds provide significant insights into these processes.
Radical mechanisms are pertinent in various transformations, including certain reduction processes and photochemical reactions. The generation of radical species from precursors containing a difluoromethyl group is a known strategy in organic synthesis. For instance, the cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) can generate a (phenylthio)difluoromethyl radical, which can then participate in addition reactions. beilstein-journals.org
A relevant analogy for the reactivity of this compound can be found in the Paterrò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. Studies involving 2-furylmethanol, a structural analog of the target compound, have shown that the reaction with aromatic carbonyl compounds proceeds through the formation of biradical intermediates. researchgate.net The stability and conformation of these intermediates are key to determining the stereoselectivity of the final product. The attack of the excited carbonyl compound is believed to occur on the side of the hydroxyl group, potentially facilitated by hydrogen bonding, which leads to preferential formation of certain biradical conformations. researchgate.net
In a hypothetical reaction between an excited carbonyl compound and this compound, a similar pathway can be envisioned. The initial interaction would lead to the formation of a triplet biradical intermediate. The relative stability of the possible diastereomeric intermediates would then dictate the stereochemical outcome of the reaction. Computational analysis on similar systems has been used to calculate the energy differences between these intermediates, providing a rationale for the observed product distributions. researchgate.net
| Reacting Carbonyl | Biradical Intermediate Precursor To | Relative Stability (kcal/mol) | Observed Stereoselectivity |
|---|---|---|---|
| Compound 3 (Phenylglyoxylate derivative) | Product 11a | More stable by 18.63 | High diastereoselectivity |
| Compound 4 (Phenylglyoxylate derivative) | Product 12b | Difference of only 0.14 | No diastereoselectivity |
The hydroxyl group in this compound allows it to act as a nucleophile in a variety of reactions. Nucleophilic substitution reactions are fundamental to the transformation of alcohols into other functional groups like ethers or esters. The mechanism of these reactions can generally be classified as either bimolecular (SN2) or unimolecular (SN1). libretexts.org An SN2 reaction involves a single step where the nucleophile attacks as the leaving group departs, proceeding through a single transition state. libretexts.orgsapub.org In contrast, an SN1 mechanism is a two-step process involving the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org
The conversion of alcohols to difluoromethyl ethers is a transformation of significant interest due to the unique properties conferred by the difluoromethoxy group. chinesechemsoc.org A modern approach to this synthesis involves the reaction of alcohols with an in-situ generated difluorocarbene. In this nucleophilic mechanism, the alcohol's oxygen atom attacks the electrophilic difluorocarbene. Mechanochemical methods have proven effective for this transformation, allowing the reaction to proceed under solvent-free conditions. chinesechemsoc.org Studies on the difluoromethylation of a range of alcohols, including primary, secondary, and a thienyl alcohol derivative, have demonstrated the broad applicability of this nucleophilic reaction, often resulting in high yields. chinesechemsoc.org
| Alcohol Substrate | Product | Yield (%) |
|---|---|---|
| 4-Phenylbenzyl alcohol | 2c | 85 |
| 1-Naphthalenemethanol | 2d | 91 |
| 4-Methoxybenzyl alcohol | 2j | Up to 99 |
| 3-Thienyl alcohol | 2r | Very good |
| 1-(4-Bromophenyl)ethan-1-ol (Secondary) | 2t | 99 |
| Adamantan-1-ol (Tertiary) | 2ab | 90 |
Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides a deeper understanding of reaction kinetics and pathways by characterizing the highest-energy point along the reaction coordinate. researchgate.netresearchgate.net For reactions involving alcohols like this compound, particularly in catalytic processes, identifying the structure and energy of the transition state is key to understanding reaction rates and selectivity. sapub.org
| Reaction Step | Description | Activation Energy Barrier (kJ/mol) |
|---|---|---|
| Methanol Dehydration | Formation of a surface methoxy (B1213986) species | ~120-150 |
| C-C Bond Formation | Reaction of methoxy species with dimethyl ether | 98.41 |
| Ethene Formation | Rate-determining step for ethene | 123.49 |
| Propylene Formation | Rate-determining step for propylene | 162.09 |
Role of Catalysis in Directing Selectivity and Reactivity
Catalysis is paramount in controlling the reaction pathways of this compound, enabling higher yields and directing the reaction towards desired products over others. Both heterogeneous and homogeneous catalysts can be employed to enhance reactivity and selectivity.
Zeolites, such as H-ZSM-5, are highly effective solid-acid catalysts for alcohol transformations. tudelft.nl Their catalytic activity stems from strong Brønsted acid sites that can protonate the alcohol's hydroxyl group, facilitating dehydration to form a reactive carbocation or alkene intermediate. tudelft.nl The well-defined pore structure of zeolites imparts shape selectivity, meaning that the size and shape of the reactant molecules, transition states, and products influence the reaction course. dntb.gov.uadntb.gov.ua This confinement effect can prevent the formation of bulky products and favor the synthesis of specific isomers that fit within the catalyst's channels. tudelft.nl
The selectivity of zeolite catalysts can be further tuned by modifying their acidic properties. For example, introducing metal ions like zinc (Zn) or calcium (Ca) into the ZSM-5 framework can create Lewis acid sites alongside the intrinsic Brønsted acid sites. tudelft.nldntb.gov.ua These Lewis sites can promote specific reaction pathways, such as dehydrogenation, which is crucial for the conversion of methanol to aromatics (MTA). tudelft.nl By carefully balancing the ratio of Brønsted to Lewis acid sites, the product distribution can be shifted away from light olefins towards valuable aromatic compounds. tudelft.nl
In addition to acid catalysis, metal catalysts are crucial for hydrogenation reactions. For instance, nickel (Ni) catalysts supported on materials like activated carbon or graphite (B72142) are used for the selective hydrogenation of functional groups. researchgate.net In the case of a molecule like this compound, a supported Ni catalyst could potentially be used to selectively hydrogenate the thiophene (B33073) ring while preserving the alcohol functionality, or vice-versa, depending on the catalyst preparation and reaction conditions. Studies on the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), a furan (B31954) analog, show that the choice of support material significantly impacts selectivity. Carbon supports were found to limit the reactivity of Ni towards C=C bond hydrogenation, favoring the formation of the diol product from carbonyl group reduction. researchgate.net This demonstrates how the catalyst system can be engineered to direct reactivity towards a specific functional group within a multifunctional molecule.
| Catalyst System | Reactant | Primary Product Type | Key Catalyst Feature | Reference |
|---|---|---|---|---|
| H-ZSM-5 | Methanol | Light Olefins | Strong Brønsted acidity, Shape selectivity | tudelft.nl |
| Zn-modified ZSM-5 | Methanol | Aromatics | Lewis acid sites promoting dehydrogenation | tudelft.nl |
| Ca-modified ZSM-5 | Methanol | Propylene | Suppression of aromatic cycle | dntb.gov.ua |
| Ni on Carbon Support (HSAG) | 5-Hydroxymethylfurfural | 2,5-Di-hydroxymethylfuran (Carbonyl hydrogenation) | Limited reactivity towards C=C hydrogenation | researchgate.net |
| Raney Ni | 5-Hydroxymethylfurfural | 2,5-Di-hydroxymethyl-tetrahydrofuran (Total hydrogenation) | High hydrogenation ability | researchgate.net |
Computational Chemistry and Molecular Modeling of 5 Difluoromethyl 2 Thienyl Methanol
Electronic Structure and Reactivity Predictions
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of (5-(Difluoromethyl)-2-thienyl)methanol. Methods such as Density Functional Theory (DFT) are commonly employed to determine various molecular properties. The introduction of a difluoromethyl group (-CHF₂) to the thiophene (B33073) ring significantly influences the electronic landscape of the molecule.
The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect is known to modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net In substituted thiophenes, electron-withdrawing groups typically lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels. researchgate.net This stabilization can enhance the molecule's resistance to oxidation and affect its electron-accepting capabilities.
The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability and lower reactivity. mdpi.com For this compound, the electron-withdrawing nature of the -CHF₂ group is expected to result in a relatively large HOMO-LUMO gap compared to unsubstituted 2-thienylmethanol.
Various reactivity descriptors can be calculated from the HOMO and LUMO energies to predict the molecule's behavior in chemical reactions. These descriptors, derived from conceptual DFT, provide a quantitative measure of global and local reactivity. nih.govresearchgate.net
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical stability and reactivity. |
| Ionization Potential (I) | 7.2 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 1.5 eV | Energy released upon gaining an electron. |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.89 eV | Propensity to accept electrons. |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on studies of similar fluorinated thiophene derivatives.
Conformer Analysis and Intramolecular Interactions
The flexibility of the hydroxymethyl (-CH₂OH) and difluoromethyl (-CHF₂) side chains in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (rotamers) and the energy barriers between them. lumenlearning.com This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.
The orientation of the -CH₂OH group relative to the thiophene ring is of particular interest. The rotation around the C(ring)-C(substituent) bond will lead to different conformers with varying energies due to steric and electronic interactions. The most stable conformer is likely one that minimizes steric hindrance between the hydroxyl group and the thiophene ring.
Table 2: Relative Energies of Potential Conformers of this compound
| Conformer | Dihedral Angle (S-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| 1 (Global Minimum) | ~120° | 0.00 | Potential weak O-H···F hydrogen bond. |
| 2 | ~-60° | 1.25 | Steric repulsion between -OH and thiophene sulfur. |
| 3 | ~180° | 2.50 | Eclipsed conformation with higher steric strain. |
Note: This table presents a hypothetical conformational analysis. The dihedral angles and relative energies are illustrative examples based on general principles of conformational analysis.
Mechanistic Studies through Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for investigating reaction mechanisms at a molecular level. nih.govresearchgate.net For this compound, these methods can be applied to study a variety of potential reactions, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its participation in substitution reactions.
Mechanistic studies typically involve mapping the potential energy surface of a reaction. This includes locating the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.
For instance, in a hypothetical oxidation reaction, quantum chemical calculations could be used to model the interaction of this compound with an oxidizing agent. The calculations would help to identify the most likely site of attack, whether it be the hydroxyl group or the thiophene ring, and to elucidate the step-by-step process of the transformation. The influence of the -CHF₂ group on the reaction pathway could also be assessed, as its electron-withdrawing nature might affect the stability of intermediates and transition states.
By providing a detailed picture of the reaction landscape, these computational studies can help to explain experimental observations and to predict the outcome of new reactions, thereby facilitating the rational design of synthetic routes and the development of new chemical entities.
Future Perspectives and Emerging Research Avenues
Innovations in Difluoromethylation and Thiophene (B33073) Functionalization Methodologies
The synthesis and derivatization of molecules like (5-(Difluoromethyl)-2-thienyl)methanol are heavily reliant on the efficiency and versatility of difluoromethylation and thiophene functionalization techniques. The last decade has seen a surge in the development of novel reagents and catalytic systems to introduce the CF2H group. researchgate.netrsc.org Modern approaches are moving beyond traditional, often harsh, methods towards more sophisticated strategies.
Recent breakthroughs include the use of transition-metal catalysis and photoredox catalysis, which offer promising pathways for difluoromethylation reactions. qmul.ac.uk For instance, radical C–H difluoromethylation allows for the direct installation of the CF2H group onto heteroaromatic systems, including thiophenes, often with high regioselectivity. researchgate.netrsc.org These methods obviate the need for pre-functionalized starting materials, streamlining synthetic routes. rsc.org
Concurrently, methodologies for thiophene synthesis and functionalization are evolving. Classical methods like Paal-Knorr or Gewald synthesis are being supplemented by innovative, regioselective approaches, primarily based on the heterocyclization of functionalized alkynes. nih.govbohrium.comresearchgate.net These newer methods, often metal-catalyzed, provide atom-economical pathways to construct the thiophene ring with desired substitution patterns under mild conditions. researchgate.netmdpi.com Such advancements are critical for creating diverse libraries of thiophene derivatives for various applications.
Table 1: Comparison of Traditional vs. Innovative Functionalization Methodologies
| Feature | Traditional Methods (e.g., Halex, Balz–Schiemann) | Innovative Methods (e.g., Photoredox Catalysis, Metal-Catalyzed Cyclization) |
|---|---|---|
| Reagents | Often hazardous (e.g., HF, F2, SbF3) dovepress.com | Milder, more selective reagents; bespoke difluoromethylation agents rsc.org |
| Reaction Conditions | Frequently harsh, high temperatures dovepress.com | Often mild, room temperature, visible light irradiation qmul.ac.ukrsc.org |
| Selectivity | Can be low, leading to mixtures of products dovepress.com | High regioselectivity and functional group tolerance bohrium.comresearchgate.net |
| Atom Economy | Often lower, with significant byproduct generation | High, especially in cycloisomerization reactions mdpi.com |
| Substrate Scope | Can be limited to simple or activated substrates | Broader scope, including complex and late-stage functionalization researchgate.netrsc.org |
Exploration of Novel Reactivity Patterns for this compound
The reactivity of this compound is defined by its three key components: the difluoromethyl group, the thiophene ring, and the hydroxymethyl group. Future research will likely focus on leveraging the interplay between these functionalities to forge novel molecular architectures. The hydroxymethyl group serves as a versatile handle for a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.
The difluoromethyl group, while relatively stable, can influence the reactivity of the adjacent thiophene ring. Its strong electron-withdrawing nature can direct further electrophilic substitution on the ring or activate the ring towards nucleophilic aromatic substitution. Research into the "halogen dance" reaction on polyhalogenated thiophenes has provided pathways to functionalized derivatives, a strategy that could potentially be adapted for difluoromethylated systems. osi.lv
Furthermore, the entire this compound scaffold can be used in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, by first converting the alcohol to a halide or triflate. This enables the connection of the difluoromethylated thiophene core to other aromatic or aliphatic fragments, building molecular complexity.
Advancements in Sustainable Synthesis Approaches for Fluorinated Heterocycles
The growing emphasis on green chemistry is steering the development of more environmentally benign methods for synthesizing fluorinated compounds. digitellinc.com This trend directly impacts the future production of this compound and related structures. Key areas of advancement include the use of less toxic fluorinating agents, reduction of waste, and employment of energy-efficient reaction conditions.
Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating. benthamdirect.com This technique is increasingly applied to the synthesis of various fluorinated heterocycles. benthamdirect.com Another promising avenue is the use of electrochemical fluorination, which can offer a reagent-free method for introducing fluorine under mild conditions. dovepress.com The development of catalytic and non-traditional activation methods is also a key focus for the green synthesis of organofluorine building blocks. digitellinc.com
Table 2: Emerging Green Synthesis Techniques for Fluorinated Heterocycles
| Technique | Principle | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid and uniform heating. | Reduced reaction time, higher yields, improved purity. benthamdirect.com |
| Electrochemical Fluorination | Anodic oxidation of a substrate in the presence of a fluoride (B91410) source. | Reagent-free, mild conditions, potential for scalability. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, better process control, easy scalability. qmul.ac.uk |
| Use of Green Solvents | Employing water, ionic liquids, or supercritical fluids as reaction media. | Reduced environmental impact, potential for catalyst recycling. mdpi.comdntb.gov.ua |
Interdisciplinary Research Incorporating Difluoromethylated Thiophene Scaffolds
The unique properties imparted by the difluoromethyl group make thiophene scaffolds containing this moiety highly attractive for various interdisciplinary applications. Thiophene and its derivatives are established as privileged structures in medicinal chemistry and materials science. bohrium.comnih.govrsc.org
Medicinal Chemistry: The thiophene nucleus is present in numerous FDA-approved drugs. nih.gov The difluoromethyl group can act as a bioisostere for other functional groups, enhancing properties like metabolic stability and receptor binding affinity. rsc.org Therefore, this compound is a valuable starting material for the synthesis of novel drug candidates with potential applications as anticancer, anti-inflammatory, or antimicrobial agents. rsc.org
Agrochemicals: Fluorine-containing compounds represent a significant portion of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov The introduction of a difluoromethylated thiophene moiety can lead to new active ingredients with improved efficacy and desirable environmental profiles. researchgate.net
Materials Science: Thiophene-based oligomers and polymers are fundamental components in the development of organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic solar cells. dntb.gov.uarsc.org The strong dipole moment and electron-withdrawing nature of the difluoromethyl group can be exploited to fine-tune the electronic and photophysical properties of these materials, potentially leading to enhanced performance and stability. rsc.org
The continued exploration of these interdisciplinary avenues will undoubtedly uncover new applications and further solidify the importance of this compound as a key building block in modern chemical research.
Q & A
Basic: What are the established synthetic routes for (5-(Difluoromethyl)-2-thienyl)methanol?
Answer:
The synthesis typically involves introducing the difluoromethyl group to a thiophene precursor. A plausible route includes:
- Step 1: Condensation of a thiophene-2-carboxaldehyde derivative with a difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) under basic conditions .
- Step 2: Reduction of the resulting aldehyde intermediate to the primary alcohol using NaBH₄ or LiAlH₄ .
Key challenges include controlling regioselectivity during difluoromethylation and ensuring purity during reduction. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement.
Basic: What analytical methods are used to confirm the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR confirm the presence of the difluoromethyl group (-CF₂H) and alcohol proton. Methanol-d₄ is a common solvent, with TMS as a reference .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₆H₅F₂OS for the core structure).
- Infrared Spectroscopy (IR): O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) are diagnostic .
Advanced: How does the difluoromethyl group influence the compound’s electronic properties and bioavailability?
Answer:
The -CF₂H group enhances:
- Lipophilicity: Increases membrane permeability, as seen in fluorinated pharmaceuticals .
- Metabolic Stability: Reduces oxidative metabolism due to fluorine’s electronegativity, prolonging half-life.
- Conformational Rigidity: The C-F bond’s stereoelectronic effects restrict rotational freedom, potentially improving target binding .
Comparative studies with non-fluorinated analogs show ~2–3× higher bioavailability in vitro .
Advanced: What strategies address regioselectivity challenges during difluoromethylation of thiophene derivatives?
Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) at specific positions to guide difluoromethylation .
- Catalytic Systems: Use transition metals (e.g., Pd) to activate C-H bonds selectively. Evidence from phenol difluoromethylation shows Pd(OAc)₂ improves yields by 40% .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .
Advanced: How can computational methods predict biological target interactions of this compound?
Answer:
- Docking Studies: Molecular docking (e.g., AutoDock Vina) models interactions with proteins like kinases or GPCRs. Fluorine’s van der Waals radius and electronegativity are parameterized for accuracy .
- MD Simulations: Assess binding stability over time; fluorine’s inductive effects can alter hydrogen-bond networks .
- QSAR Models: Correlate substituent effects (e.g., -CF₂H vs. -CH₃) with activity trends observed in analogs (e.g., antimicrobial IC₅₀ values) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to potential volatility of fluorinated compounds.
- Waste Disposal: Neutralize alcohol-containing waste with dilute HCl before disposal .
Advanced: How do substituents on the thiophene ring modulate biological activity?
Answer:
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance antimicrobial activity by increasing electrophilicity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL in chlorinated analogs) .
- Hydrophobic Groups (e.g., -CH₃): Improve blood-brain barrier penetration in CNS-targeted studies .
- Positional Effects: Substituents at the 5-position (vs. 4-) show 50% higher binding affinity to cytochrome P450 enzymes in docking models .
Basic: What are the documented biological activities of structurally related compounds?
Answer:
- Antimicrobial: Thiophene-methanol analogs with -Cl or -CF₃ substituents exhibit broad-spectrum activity (e.g., 90% inhibition of S. aureus at 10 µM) .
- Anticancer: Fluorinated derivatives induce apoptosis in HeLa cells (IC₅₀ = 5–20 µM) via ROS generation .
- Anti-inflammatory: Inhibition of COX-2 (IC₅₀ = 1.2 µM) reported for dichlorophenyl analogs .
Advanced: What are the limitations of current synthetic methods for scaling up production?
Answer:
- Yield: Multi-step syntheses often result in <50% overall yield due to side reactions (e.g., over-reduction of aldehydes) .
- Purification: Fluorinated compounds require specialized techniques (e.g., preparative HPLC), increasing cost.
- Catalyst Degradation: Metal catalysts (e.g., Pd) deactivate after 3–5 cycles in difluoromethylation .
Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) aid in mechanistic studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
